molecular formula C14H8F6Te B12557245 Benzene, 1,1'-tellurobis[4-(trifluoromethyl)- CAS No. 144381-98-6

Benzene, 1,1'-tellurobis[4-(trifluoromethyl)-

Cat. No.: B12557245
CAS No.: 144381-98-6
M. Wt: 417.8 g/mol
InChI Key: WCSVEAYZXFHRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is an organotellurium compound characterized by the presence of tellurium atoms bonded to benzene rings substituted with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- typically involves the reaction of tellurium tetrachloride with 4-(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of tellurium dioxide and related compounds.

    Reduction: Production of lower oxidation state tellurium compounds.

    Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- involves its interaction with molecular targets through its tellurium center and trifluoromethyl groups. The compound can form coordination complexes with metal ions and participate in redox reactions. These interactions can modulate various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis(trifluoromethyl)-: Similar structure but lacks the tellurium center.

    Trifluorotoluene: Contains a trifluoromethyl group but differs in its overall structure and properties.

Uniqueness

Benzene, 1,1’-tellurobis[4-(trifluoromethyl)- is unique due to the presence of tellurium, which imparts distinct chemical reactivity and potential applications compared to other trifluoromethyl-substituted benzene derivatives. The combination of tellurium and trifluoromethyl groups enhances its versatility in various chemical and biological contexts.

Properties

CAS No.

144381-98-6

Molecular Formula

C14H8F6Te

Molecular Weight

417.8 g/mol

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]tellanylbenzene

InChI

InChI=1S/C14H8F6Te/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8H

InChI Key

WCSVEAYZXFHRND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[Te]C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.